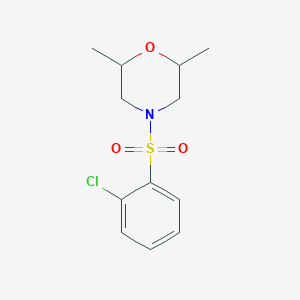

4-(2-chlorobenzenesulfonyl)-2,6-dimethylmorpholine

Description

4-(2-Chlorobenzenesulfonyl)-2,6-dimethylmorpholine is a morpholine derivative characterized by a 2,6-dimethyl-substituted morpholine ring and a 2-chlorobenzenesulfonyl group. This compound’s structure confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research.

Propriétés

IUPAC Name |

4-(2-chlorophenyl)sulfonyl-2,6-dimethylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3S/c1-9-7-14(8-10(2)17-9)18(15,16)12-6-4-3-5-11(12)13/h3-6,9-10H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTYCAYBBJRSOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorobenzenesulfonyl)-2,6-dimethylmorpholine typically involves the reaction of 2,6-dimethylmorpholine with 2-chlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and reactors can help maintain consistent reaction conditions and improve the overall yield and purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-chlorobenzenesulfonyl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

Major Products

Nucleophilic substitution: Products include sulfonamide or sulfonate esters.

Oxidation: Products include sulfone derivatives.

Reduction: Products include sulfide derivatives.

Applications De Recherche Scientifique

4-(2-chlorobenzenesulfonyl)-2,6-dimethylmorpholine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-(2-chlorobenzenesulfonyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Sulfonyl- and Oxazolyl-Substituted Morpholines

describes two morpholine derivatives with sulfonyl and oxazolyl substituents:

4-[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine

- Molecular Formula : C₂₁H₂₁ClN₂O₄S

- Molecular Weight : 432.92 g/mol

4-[4-(4-Chlorobenzene-1-sulfonyl)-2-phenyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine

- Molecular Formula : C₂₁H₂₁ClN₂O₄S

- Molecular Weight : 432.92 g/mol

Both compounds share the 2,6-dimethylmorpholine core but differ in substituents: one has a benzenesulfonyl group, while the other incorporates a 4-chlorobenzenesulfonyl group. The identical molecular weights suggest similar solubility profiles, but the absence of an oxazole ring in 4-(2-chlorobenzenesulfonyl)-2,6-dimethylmorpholine likely reduces steric hindrance, favoring interactions with shallower binding sites .

Fenpropimorph and Its Metabolites

Fenpropimorph (CAS: 67564-91-4), a fungicidal morpholine derivative, features a cis-2,6-dimethylmorpholine ring linked to a tert-butylphenyl group . Key differences include:

- Substituents : Fenpropimorph’s bulky tert-butylphenyl group contrasts with the sulfonyl group in the target compound, likely affecting lipid solubility and membrane permeability.

- Metabolites : Fenpropimorph acid, a metabolite, replaces the tert-butyl group with a carboxypropyl moiety, increasing polarity and environmental mobility .

- Applications : Fenpropimorph is used agriculturally, whereas sulfonyl-substituted morpholines (e.g., compounds) are screened for bioactive hits, suggesting divergent biological targets .

Pyridopyrimidinyl-Substituted Morpholine

details (2S,6R)-4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)-2,6-dimethylmorpholine :

- Molecular Formula : C₁₃H₁₅ClN₄O

- Molecular Weight : 278.74 g/mol

- pKa : 2.20 ± 0.30

The predicted pKa of 2.20 suggests protonation at physiological pH, increasing water solubility compared to sulfonyl-substituted analogs. The target compound’s sulfonyl group, however, may offer stronger hydrogen-bonding capacity, favoring protein-targeted interactions .

Imidazolyl-Substituted Morpholine Hydrobromide

discusses 4-(4,5-Dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide (CAS: 218930-08-6), used as a pharmaceutical and agrochemical intermediate. The imidazolyl group introduces basicity (pKa ~7–9), enabling pH-dependent solubility, while the hydrobromide salt enhances crystallinity. In contrast, the sulfonyl group in the target compound is electron-withdrawing, reducing basicity but improving metabolic stability .

Research Implications

- Bioactivity : Sulfonyl groups (as in the target compound) may enhance binding to serine proteases or sulfotransferases, whereas oxazole/pyridopyrimidine rings favor nucleotide-binding proteins .

- Environmental Impact : Fenpropimorph’s carboxypropyl metabolite highlights the importance of substituent design in environmental persistence, suggesting sulfonyl groups may offer slower degradation .

- Drug Design : The rigidity of 2,6-dimethylmorpholine improves pharmacokinetic predictability, but substituent choice (e.g., sulfonyl vs. imidazolyl) tailors solubility and target affinity .

Activité Biologique

4-(2-Chlorobenzenesulfonyl)-2,6-dimethylmorpholine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a chlorobenzenesulfonyl group and two methyl groups at the 2 and 6 positions. This unique structure may contribute to its biological activity, particularly in interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent.

- Anticancer Activity : The compound has been explored for its cytotoxic effects on tumor cell lines, showing promise in cancer treatment applications.

- Inflammation Modulation : It may act as an antagonist for certain chemokine receptors involved in inflammatory processes.

The mechanisms through which this compound exerts its effects include:

- Receptor Interaction : The compound has been shown to interact with chemokine receptors such as CCR2, which plays a significant role in inflammatory responses and cancer progression. This interaction can modulate inflammatory pathways and potentially inhibit tumor growth .

- Enzyme Inhibition : There is evidence suggesting that the compound inhibits specific enzymes linked to cancer cell proliferation and survival .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity Study : A study assessed the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent.

- Cytotoxicity Evaluation : In vitro tests on human cancer cell lines (e.g., A549 lung carcinoma) demonstrated moderate cytotoxicity. The mechanism was linked to the inhibition of tubulin polymerization, a critical process for cell division .

- Inflammation Studies : Animal models treated with this compound showed reduced inflammation markers in conditions induced by chemokine receptor activation, highlighting its potential for treating inflammatory diseases .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.